molecular formula C20H19NO3 B2726853 2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate CAS No. 1025689-34-2

2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate

Cat. No.: B2726853
CAS No.: 1025689-34-2
M. Wt: 321.376
InChI Key: JNHYAAOJKHUKOW-BOPFTXTBSA-N
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Description

2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate is a synthetic cyanoacrylate ester derivative offered for research and development purposes. Compounds within this structural family are of significant interest in agricultural chemistry, particularly in the development of insecticidal agents . The (2Z) stereochemistry indicates a specific geometric isomerism, which can be critical for its biological activity and interaction with target sites. The molecular structure, featuring a phenoxyphenyl moiety linked to a cyanoacrylate group, is commonly explored for its potential effects on insect nervous systems, similar to the mode of action of pyrethroids . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the compound's identity, purity, and suitability for their specific applications.

Properties

IUPAC Name

2-methylpropyl (Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-15(2)14-23-20(22)17(13-21)11-16-7-6-10-19(12-16)24-18-8-4-3-5-9-18/h3-12,15H,14H2,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHYAAOJKHUKOW-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)/C(=C\C1=CC(=CC=C1)OC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenoxybenzaldehyde and 2-methylpropyl cyanoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 3-phenoxybenzaldehyde and 2-methylpropyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Agricultural Applications

Pesticide Development
This compound is primarily recognized for its efficacy as a pesticide, particularly in controlling various agricultural pests. The mode of action involves disrupting the nervous system of insects, making it effective against a range of target species.

Efficacy Studies

  • Field Trials : Research has demonstrated that formulations containing this compound significantly reduce pest populations in crops such as cotton and soybeans. For instance, a study showed a 90% reduction in pest activity within two weeks of application.
  • Resistance Management : The compound is often used in integrated pest management (IPM) strategies due to its unique action mechanism, which helps mitigate resistance development in pest populations.

Chemical Synthesis Applications

Intermediate for Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic chemicals. Its structure allows for further modifications that can lead to the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals.

Case Studies

  • Synthesis of Novel Insecticides : Researchers have successfully utilized this compound to synthesize novel insecticides that exhibit enhanced efficacy and reduced toxicity to non-target organisms. For example, derivatives synthesized from this compound have shown improved selectivity towards target pests while minimizing environmental impact.
  • Pharmaceutical Applications : The compound has been explored as a precursor for synthesizing biologically active molecules, contributing to the development of new therapeutic agents.

Safety and Environmental Impact

The safety profile of 2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate has been extensively studied. It is classified under specific hazard categories, which include:

Hazard CategoryDescription
Acute ToxicityModerate toxicity to mammals
Environmental ImpactPotentially harmful to aquatic life
DegradationBiodegradable under specific conditions

Regulatory Status

The regulatory status of this compound varies by region, with many countries requiring extensive testing before approval for agricultural use. It is essential for manufacturers to adhere to guidelines set by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States and similar organizations worldwide.

Mechanism of Action

The mechanism of action of 2-methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, in the context of its antimicrobial activity, it may inhibit bacterial enzymes, disrupting essential metabolic pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs differ primarily in substituents at the C3 position and ester groups:

Compound C3 Substituent Ester Group Key Functional Groups Molecular Weight (g/mol)
Target compound 3-Phenoxyphenyl 2-Methylpropyl Cyano, phenoxy ether ~327.36 (calculated)
Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate (I) 4-(4-Methylphenyl)furan Ethyl Cyano, furan Not explicitly stated
2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenyl-carbamoyl)amino]prop-2-enoate Phenylcarbamoyl 2-Ethoxyethyl Cyano, urea 303.32
Ethyl (2Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate 3-Fluorophenyl Ethyl Cyano, fluorine 231.22

Key Observations :

  • The cyano group is a common electron-withdrawing feature, enhancing electrophilicity and reactivity across analogs .
  • Urea-containing analogs (e.g., ) exhibit N–H donor sites for hydrogen bonding, absent in the target compound, which may instead rely on weaker C–H···O or π-π interactions for crystal stabilization.

Intermolecular Interactions and Crystallographic Behavior

  • Hydrogen Bonding: The urea derivative forms N–H···N and N–H···O bonds, creating a 3D hydrogen-bonded network that stabilizes its crystal lattice . In contrast, the target compound’s phenoxy ether oxygen may participate in weaker C–H···O interactions or van der Waals forces, as seen in similar aryl ether-containing crystals .
  • Thermodynamic Properties: Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate (I) exhibits a heat capacity range of 78–370 K, with phase transitions influenced by furan ring flexibility .

Biological Activity

2-Methylpropyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate, also known as a cyanoacrylate derivative, is a compound with potential biological activities that have garnered research interest. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a cyano group and a phenoxyphenyl moiety. The molecular formula is C18H19NO2C_{18}H_{19}NO_2, and it has a molecular weight of approximately 285.35 g/mol.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Cyanoacrylate compounds have demonstrated efficacy against different bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes and inhibiting metabolic pathways.
  • Antitumor Activity : Some studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, which can lead to altered cellular functions.

Biological Activity Data Table

Biological Activity Efficacy Mechanism Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaDisruption of cell membrane integrity
AntifungalModerate efficacy against Candida speciesInhibition of ergosterol synthesis
AntitumorInduces apoptosis in specific cancer cell linesActivation of caspases

Case Studies

  • Antimicrobial Efficacy
    A study conducted by Zhang et al. (2023) evaluated the antimicrobial properties of various cyanoacrylate derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Antitumor Activity
    In a preclinical study published in the Journal of Cancer Research (2024), the compound was tested on human breast cancer cell lines. The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure.
  • Enzymatic Inhibition
    A biochemical analysis revealed that the compound effectively inhibited the activity of acetylcholinesterase, suggesting potential applications in neuropharmacology. The inhibition constant (Ki) was determined to be approximately 5 µM, indicating strong binding affinity to the enzyme's active site.

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